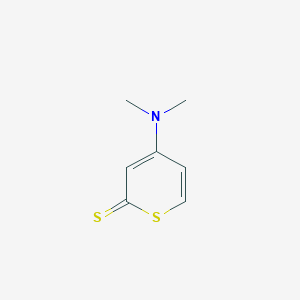

4-(Dimethylamino)thiopyran-2-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81330-13-4 |

|---|---|

Molecular Formula |

C7H9NS2 |

Molecular Weight |

171.3 g/mol |

IUPAC Name |

4-(dimethylamino)thiopyran-2-thione |

InChI |

InChI=1S/C7H9NS2/c1-8(2)6-3-4-10-7(9)5-6/h3-5H,1-2H3 |

InChI Key |

OQBKBSWDIWUCOY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=S)SC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Dimethylamino Thiopyran 2 Thione and Analogues

Direct Synthetic Routes

Direct approaches to the thiopyran-2-thione scaffold involve the formation of the heterocyclic ring through cyclization or the conversion of an existing oxygen-containing ring into its sulfur analogue via thionation.

Cyclization Reactions

Cyclization reactions are a fundamental strategy for constructing the thiopyran ring. These methods often involve the reaction of open-chain precursors that contain the necessary atoms to form the heterocyclic system.

A key approach involves the heterocyclization of dithiolates formed from the reaction of active methylene (B1212753) compounds with carbon disulfide. For instance, the reaction of malononitrile (B47326) trimer with carbon disulfide in the presence of a base like potassium ethoxide yields a tripotassium dithiolate. d-nb.info This intermediate, upon acidification, undergoes intramolecular cyclization to form a highly functionalized 2-amino-4-(dicyanomethylidene)-4H-thiopyran derivative. d-nb.info While not producing the target compound directly, this demonstrates the principle of building the thiopyran ring from an acyclic, sulfur-containing precursor.

Another strategy involves domino reactions, where a sequence of reactions occurs in a single procedural step. For example, a domino alkylation-cyclization of propargyl bromides with thioureas can be employed to synthesize related sulfur-containing heterocycles like 2-aminothiazoles, highlighting the power of cyclization in heterocyclic synthesis. organic-chemistry.org

Thionation Strategies

Thionation is a direct method for converting a carbonyl or thiocarbonyl group into a thione. This is particularly useful for synthesizing thiopyran-2-thiones from their corresponding pyran-2-one precursors.

Lawesson's reagent is a widely used thionating agent in organic synthesis. It can facilitate the conversion of β-amino enones into their corresponding α,β-unsaturated thiones. bohrium.com These thiones can then be trapped in situ by dienophiles to form thiopyran derivatives in a one-pot procedure. bohrium.com This strategy is significant as it allows for the generation of the reactive thione species required for subsequent cycloaddition reactions.

Computational studies have been conducted to compare the reactivity of 2H-pyran-2-one and its sulfur analogues, including 2H-pyran-2-thione and 2H-thiopyran-2-thione. rsc.orgnih.govnih.gov These studies predict that 2H-pyran-2-thiones are highly reactive substrates in cycloaddition reactions, a finding confirmed by experimental results. nih.gov The synthesis of these thiones is a critical step, and their reactivity is central to their use in constructing more complex molecules. researchgate.netnih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. This approach is valued for its atom economy and ability to rapidly generate molecular complexity.

One-Pot Syntheses

One-pot syntheses are a hallmark of MCRs, streamlining synthetic sequences and avoiding the isolation of intermediates. Several one-pot procedures have been developed for the synthesis of thiopyran derivatives.

One such method involves the hetero-Diels-Alder reaction of an in situ generated α,β-unsaturated thione with a dienophile. For example, 3-dimethylamino-1-(2-thienyl)-2-propene-1-thione can act as the diene, reacting with dienophiles like β-nitrostyrenes or maleic and fumaric acids to yield 3,4-dihydro-2H-thiopyran derivatives. researchgate.net Subsequent treatment with acetic acid can lead to the elimination of dimethylamine (B145610) to furnish the stable 2H-thiopyran. researchgate.net

Another versatile one-pot method is the domino Knoevenagel-thio-Diels-Alder reaction. This approach has been used to synthesize complex pentacyclic thiopyranoindol fused quinolone structures with good stereo- and regioselectivity. rsc.org Similarly, polycyclic thiopyranothiazole derivatives have been successfully synthesized in a single pot with commendable diastereoselectivity through a domino reaction involving 4-thioxothiazolidin-2-one, 3-phenylpropanal, and pyrrole-2,5-dione. rsc.org

The table below summarizes examples of one-pot syntheses for thiopyran derivatives.

| Diene/Sulfur Source | Reactants | Product Type | Reference |

| 3-Dimethylamino-1-(2-thienyl)-2-propene-1-thione | β-Nitrostyrenes, Maleic/Fumaric Acid | 3,4-Dihydro-2H-thiopyran | researchgate.net |

| Indoline-2-thiones | N-Acrylated anthranilaldehyde derivatives | Pentacyclic thiopyranoindol fused quinolones | rsc.org |

| 4-Thioxothiazolidin-2-one | 3-Phenylpropanal, Pyrrole-2,5-dione | Polycyclic thiopyranothiazole derivatives | rsc.org |

| β-Amino enones / Lawesson's reagent | Maleic anhydride, Maleimides | 2H-Thiopyran derivatives | bohrium.com |

Catalysis in Multicomponent Reactions

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of multicomponent reactions. Various catalytic systems have been applied to the synthesis of thiopyrans and related heterocycles.

An environmentally benign approach utilizes electro-catalysis for the condensation of aromatic aldehydes, malononitrile, carbon disulfide, and primary amines to form substituted 4H-thiopyrans. researchgate.net This method, conducted at room temperature in an undivided cell with lithium perchlorate (B79767) as a supporting electrolyte, highlights the advantages of using electricity over chemical reagents. researchgate.net

Organocatalysis has also been employed. For instance, thiamine (B1217682) hydrochloride can catalyze the one-pot synthesis of β-amino carbonyl compounds via a Mannich condensation, a reaction type often involved in building blocks for more complex heterocycles. researchgate.net In the synthesis of pyran analogues, which can be precursors to thiopyrans, dodecylbenzenesulfonic acid (DBSA) has been used as both a surfactant and a catalyst in a water-based microemulsion system, demonstrating a green chemistry approach. scielo.br

The table below showcases different catalytic systems used in the multicomponent synthesis of thiopyrans and related heterocycles.

| Reaction Type | Catalyst System | Product | Key Features | Reference |

| Condensation | Electro-catalysis (Lithium Perchlorate) | 4H-Thiopyrans | Clean synthesis, Atom economy | researchgate.net |

| Condensation | Dodecylbenzenesulfonic acid (DBSA) | 4H-Pyran derivatives | Green reaction system (microemulsion) | scielo.br |

| Mannich Condensation | Thiamine hydrochloride (Organocatalyst) | β-Amino carbonyl compounds | Efficient, One-pot | researchgate.net |

| Povarov Reaction | Trifluoroacetic acid / Ammonium cerium (IV) nitrate | Tetrahydroquinolines / Quinolines | Synthesis of drug candidates | mdpi.com |

Hetero-Diels-Alder Cycloaddition Reactions

The hetero-Diels-Alder (HDA) reaction is one of the most powerful and widely used methods for constructing six-membered heterocyclic rings, including thiopyrans. rsc.orgnih.gov This [4+2] cycloaddition reaction typically involves an electron-rich diene and an electron-deficient dienophile. In the context of thiopyran synthesis, the key component is often an α,β-unsaturated thioketone (a thiodiene) or a molecule containing a C=S bond acting as the dienophile.

A prominent strategy involves the use of enaminothiones, such as 1-(2-furyl)-3-(dimethylamino)-2-propene-1-thione, as the diene component. researchgate.net These compounds react with various electrophilic olefins (dienophiles) like maleic acid, fumaric acid, and β-nitrostyrenes to produce 3,4-dihydro-2H-thiopyran derivatives with high stereoselectivity. researchgate.net The dimethylamino group in the precursor is often eliminated in a subsequent step to yield the final 2H-thiopyran product. researchgate.netresearchgate.net This approach is highly relevant to the synthesis of 4-(dimethylamino)thiopyran-2-thione analogues.

The scope of the HDA reaction is broad, with various thioketones, including thiochalcones and ferrocenyl thiones, serving as effective dienes. rsc.orgnih.gov The reaction can be promoted thermally or by using catalysts. For example, lithium perchlorate has been shown to catalyze the HDA reaction of hetaryl-substituted thiochalcones with acetylenic dienophiles, while microwave irradiation can significantly reduce reaction times. tandfonline.com

The table below provides examples of hetero-Diels-Alder reactions for the synthesis of thiopyran derivatives.

| Diene | Dienophile | Catalyst/Conditions | Product Type | Reference |

| 1-(2-Furyl)-3-(dimethylamino)-2-propene-1-thione | Maleic acid, Fumaric acid, β-Nitrostyrenes | Acetic anhydride | 2-Furyl substituted 2H-Thiopyrans | researchgate.net |

| Hetaryl-substituted thiochalcones | Acetylenic mono- and diesters | LiClO₄ / Microwave | 4H-Thiopyran carboxylates | tandfonline.com |

| Ferrocenyl thiones | 1-Nitroso-1-arylethene derivatives | Not specified | Thiopyran derivatives with nitrogen and oxygen atoms | nih.gov |

| Aryl thionoester derivatives | In situ generated benzyne | No metal catalyst | 6H-Benzo[c]thiochromene derivatives | rsc.org |

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of heterocyclic systems. In the context of preparing this compound, this strategy would typically involve the reaction of an electron-rich dienophile with an electron-deficient diene. However, a more common and analogous approach involves the reaction of an electron-rich diene with an electron-deficient thiocarbonyl compound (a heterodienophile).

For the synthesis of a 4-(dimethylamino) substituted thiopyran ring, a suitable diene would be a 1-(dimethylamino)-1,3-butadiene derivative. The dienophile, in this case, would be a thiocarbonyl compound. A plausible reaction scheme would involve the [4+2] cycloaddition of a 1,1-bis(dimethylamino)-1,3-butadiene with a dithioester or a related species.

Hetero-Diels-Alder reactions of enaminothiones with electrophilic olefins also provide a pathway to substituted 2H-thiopyrans. For instance, 1-(2-furyl)-3-(dimethylamino)-2-propene-1-thione has been shown to react with various dienophiles to yield 3,4-dihydro-2H-thiopyran derivatives. Subsequent elimination of dimethylamine can lead to the corresponding 2H-thiopyran. While this specific example leads to a 2-furyl substituted product, the principle can be extended to other systems.

The reactivity in IEDDA reactions is governed by the frontier molecular orbitals (HOMO and LUMO) of the reactants. Electron-donating groups, such as the dimethylamino group on the diene, raise the HOMO energy, while electron-withdrawing groups on the dienophile lower the LUMO energy, thus facilitating the reaction.

Stereochemical Outcomes in Cycloadditions

The stereochemistry of the Diels-Alder reaction is a crucial aspect, as it allows for the control of the spatial arrangement of substituents in the resulting cycloadduct. In the synthesis of substituted thiopyrans, both the endo and exo transition states are possible, leading to different stereoisomers.

Generally, in thermal [4+2] cycloaddition reactions, the endo product is kinetically favored due to secondary orbital interactions. However, the exo product is often the thermodynamically more stable isomer. The stereochemical outcome can be influenced by factors such as the nature of the reactants, the solvent, and the use of catalysts. For example, in the cycloaddition of certain enaminothiones with dienophiles, the formation of endo-cycloadducts has been observed with high stereoselectivity.

The use of chiral catalysts can induce enantioselectivity in Diels-Alder reactions, leading to the formation of optically active thiopyran derivatives. This is particularly important for the synthesis of compounds with potential biological activity.

Derivatization from Precursor Molecules

Transformations of Enaminothiones

Enaminothiones are versatile precursors for the synthesis of various heterocyclic compounds, including thiopyran-2-thiones. A general approach involves the reaction of an enaminothione with a suitable three-carbon synthon.

For the synthesis of this compound, a potential route would involve the reaction of an N,N-dimethyl enaminothione with a reagent that can provide the remaining atoms of the thiopyran ring. For example, the reaction of a 3-(dimethylamino)prop-2-en-1-thione derivative with a suitable electrophile could lead to the desired product through a cyclization reaction.

Hetero-Diels-Alder reactions of enaminothiones with electron-deficient olefins have been shown to produce functionalized 2H-thiopyrans. For example, the reaction of 1-(2-furyl)-3-(dimethylamino)-2-propene-1-thione with dienophiles like maleic acid or fumaric acid yields 3,4-dihydro-2H-thiopyran derivatives. Subsequent chemical transformations could potentially lead to the target molecule.

| Precursor | Reagent | Product | Reference |

| 1-(2-furyl)-3-(dimethylamino)-2-propene-1-thione | Maleic acid | 2-Furyl substituted 3,4-dihydro-2H-thiopyran | |

| 1-(2-furyl)-3-(dimethylamino)-2-propene-1-thione | Fumaric acid | 2-Furyl substituted 3,4-dihydro-2H-thiopyran | |

| 1-(2-furyl)-3-(dimethylamino)-2-propene-1-thione | β-Nitrostyrenes | 2-Furyl substituted 3,4-dihydro-2H-thiopyran |

Conversion from Thiopyrylium (B1249539) Salts

Thiopyrylium salts are aromatic, six-membered heterocyclic cations containing a sulfur atom. They can serve as precursors to various thiopyran derivatives. One common method for their synthesis is the treatment of pyrylium (B1242799) salts with a sulfur source, such as sodium sulfide (B99878), which results in the replacement of the oxygen atom with a sulfur atom.

To synthesize this compound from a thiopyrylium salt, one would start with a 4-(dimethylamino)thiopyrylium salt. This salt could then be reacted with a nucleophilic sulfur reagent, which would attack the ring and, after a series of steps, lead to the formation of the thiopyran-2-thione. This transformation often involves the initial formation of a 2-hydroxythiopyran or a related intermediate.

Alternatively, peracetate oxidation of 2H-thiopyran-2-thiones can afford thiopyrylium salts. This suggests a potential equilibrium or reversible process that could be manipulated for synthetic purposes.

| Starting Material | Reagent | Product | Reference |

| 2,4,6-Trisubstituted Pyrylium Salt | Sodium Sulfide | 2,4,6-Trisubstituted Thiopyrylium Salt | |

| 2H-Thiopyran-2-thione | Peracetic Acid | Thiopyrylium Salt |

Reactivity of Beta-Oxodithioesters in Heterocycle Synthesis

Beta-oxodithioesters are highly versatile building blocks in heterocyclic synthesis due to their multiple reaction sites. They can be employed in the construction of a variety of sulfur-containing heterocycles, including thiopyrans.

A plausible synthetic route to this compound using a β-oxodithioester would involve a multi-component reaction. For instance, a one-pot, three-component domino coupling of a β-oxodithioester, an aldehyde, and a source of the dimethylamino group and the thione functionality could be envisioned. A related protocol has been developed for the synthesis of highly functionalized 4H-thiopyrans, which involves the reaction of β-oxodithioesters, aldehydes, and malononitrile or cyanoacetates in the presence of 4-dimethylaminopyridine (B28879) (DMAP).

This type of cascade reaction, often involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, is highly atom-economical and allows for the efficient construction of complex heterocyclic systems.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

| β-Oxodithioester | Aldehyde | Malononitrile | DMAP | Highly substituted 4H-thiopyran | |

| β-Oxodithioester | Aldehyde | Ethyl Cyanoacetate | DMAP | Highly substituted 4H-thiopyran |

Regioselectivity and Diastereoselectivity in this compound Synthesis

The control of regioselectivity and diastereoselectivity is paramount in the synthesis of specifically substituted heterocycles like this compound.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of cycloaddition reactions, the regioselectivity is determined by the electronic and steric properties of the substituents on both the diene and the dienophile. For instance, in the hetero-Diels-Alder reaction of an unsymmetrical diene with an unsymmetrical dienophile, two different regioisomers can be formed. The observed regioselectivity can often be rationalized by considering the orbital coefficients of the HOMO and LUMO of the reacting partners. In some cases, unexpected regioselectivity has been observed and attributed to steric effects.

Diastereoselectivity , as discussed in the context of stereochemical outcomes, refers to the preferential formation of one diastereomer over another. In cycloaddition reactions, this typically relates to the formation of endo versus exo products. The diastereoselectivity can be influenced by reaction temperature, solvent, and the presence of Lewis acid catalysts, which can alter the energy of the transition states. For example, in the cycloaddition of N-sulfinyl dienophiles, chelation to a metal ion like Ti²⁺ or Sn²⁺ has been shown to significantly enhance regioselectivity.

In multi-component reactions, such as those involving β-oxodithioesters, the sequence of bond-forming events dictates the final regiochemistry of the product. The development of highly regioselective one-pot procedures is a key goal in modern synthetic chemistry.

Reaction Mechanisms and Reactivity Profiles of 4 Dimethylamino Thiopyran 2 Thione

Mechanistic Studies of Chemical Transformations

The reactivity of 4-(dimethylamino)thiopyran-2-thione is a subject of interest due to the diverse reaction pathways it can undertake. The electron-donating dimethylamino group significantly influences the electron distribution within the thiopyran ring, enhancing its nucleophilicity at certain positions and modulating the reactivity of the thiocarbonyl group.

Electrophilic Reaction Pathways

The electron-rich nature of the this compound system makes it susceptible to attack by various electrophiles. The primary sites of electrophilic attack are the exocyclic sulfur atom of the thione group, which possesses lone pairs of electrons, and the carbon atoms of the thiopyran ring, particularly those at positions of increased electron density due to resonance effects from the dimethylamino group.

One of the key electrophilic reaction pathways for thiopyran-2-thiones involves their participation in cycloaddition reactions. In the context of the inverse electron demand Diels-Alder (IEDDA) reaction, 2H-thiopyran-2-thione can act as a dienophile. Theoretical studies using Density Functional Theory (DFT) have investigated the IEDDA reaction of 2H-thiopyran-2-thione with strained alkynes like endo-bicyclo[6.1.0]nonyne (endo-BCN). rsc.orgnih.gov These studies indicate that the reactivity is influenced by the aromaticity of the heterocyclic ring and the distortion energy required for the reaction to proceed. While specific data for the 4-dimethylamino substituted derivative is scarce, the general principles suggest that the electronic nature of the substituents plays a crucial role in the reaction kinetics.

The general reactivity trend for some 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions has been computationally and experimentally explored, highlighting the influence of the heteroatoms in the ring and the exocyclic group. rsc.orgnih.gov

Nucleophilic Reaction Pathways

The thiopyran-2-thione moiety possesses electrophilic centers that are susceptible to nucleophilic attack. The carbon atom of the thiocarbonyl group (C2) is a primary site for nucleophilic addition due to the polarization of the C=S bond. Furthermore, the vinylogous nature of the system can allow for conjugate addition at other positions.

The reaction of 2H-thiopyran-2-thiones in cycloaddition reactions can also be considered from a nucleophilic perspective, where the thiopyran system acts as the diene. These reactions provide a pathway for the synthesis of various fused heterocyclic systems. rsc.org The regioselectivity of these cycloadditions is often governed by steric and electronic factors of both the diene and the dienophile. rsc.org

While direct nucleophilic attack on this compound by common nucleophiles like organometallic reagents is not extensively documented in readily available literature, the reactivity of the corresponding sulfine (B13751562) (see section 3.1.3) with nucleophiles has been studied. For instance, the sulfine derivative of 2H-thiopyran-2-thione reacts with nucleophiles such as hydrogen sulfide (B99878) (H₂S). This reaction is initiated by the nucleophilic addition of the hydrosulfide (B80085) anion (HS⁻) to the thiocarbonyl carbon of the sulfine. researchgate.net

The principle of vinylogy suggests that the dimethylamino group in this compound behaves as a vinylogous amide. nih.gov In related systems, such as 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones, the dimethylamino group can be substituted by other nucleophiles, indicating its potential as a leaving group in this class of compounds.

Oxidative Processes Leading to Sulfine Formation

The thiocarbonyl group of this compound is susceptible to oxidation, leading to the formation of a corresponding S-oxide, known as a sulfine. Sulfines are thiocarbonyl S-oxides and are intermediates of interest in organosulfur chemistry.

Research has shown that 2H-thiopyran-2-thione (TT) can be oxidized to form 2H-thiopyran-2-thione sulfine (TTS). researchgate.netresearchgate.net This oxidation can be achieved using various oxidizing agents. The resulting sulfine is a reactive species that can participate in further chemical transformations. For example, TTS has been shown to react with hydrogen sulfide to produce HSOH/H₂S₂. researchgate.net The proposed mechanism for this reaction involves the nucleophilic attack of HS⁻ on the thiocarbonyl carbon of the sulfine, followed by a series of rearrangements. researchgate.net This reactivity highlights the role of sulfine formation in activating the thiocarbonyl group for subsequent reactions.

Ring Transformation and Rearrangement Mechanisms

The thiopyran ring, under certain conditions, can undergo transformations leading to either an expansion or a contraction of the ring size. These rearrangements are often driven by the formation of more stable intermediates or products.

Ring Expansion Reactions

Ring expansion reactions of thiopyran derivatives, while not extensively reported for this compound specifically, are known for related sulfur heterocycles. One documented example is the ring enlargement of a 3-nitrothiophene (B186523) derivative. This process involves the initial ring-opening of the thiophene, followed by a base-induced cyclization of the resulting intermediate to yield a thiopyran S,S-dioxide. researchgate.net This demonstrates that under appropriate conditions, a five-membered sulfur heterocycle can be transformed into a six-membered one. The general mechanisms for ring expansions often involve the formation of a carbocation adjacent to the ring, which then triggers the migration of an endocyclic bond.

Ring Contraction Reactions

Ring contraction reactions of thiopyrans are also plausible, although specific examples for this compound are not readily found in the literature. Generally, ring contractions can be initiated by the formation of a cationic center within the ring, followed by the migration of an exocyclic bond to form a smaller, more stable ring system. Another common pathway for ring contraction is the Favorskii rearrangement, which typically involves the treatment of an α-halo ketone with a base. While this is a reaction of ketones, analogous transformations for thiones could potentially be envisioned under specific conditions.

Skeletal Rearrangements

Skeletal rearrangements in thiopyran systems can lead to the formation of diverse and structurally complex molecules. While specific studies on the skeletal rearrangements of this compound are not extensively detailed in the provided search results, the reactivity of the thiopyran ring suggests a propensity for such transformations under appropriate conditions. For instance, the reaction of 1-aryl-5-phenyl-4-pentyne-1,3-diones with phosphorus pentasulfide yields 2,6-diaryl-4H-thiopyran-4-thiones, which can be further converted to their corresponding hydrazones and oximes. tandfonline.com Oxidation of these derivatives can lead to 4H-thiopyran-4-one sulfoxides or sulfones, indicating the thiopyran ring's ability to undergo structural modifications. tandfonline.com

Disproportionation Phenomena in Thiopyran Intermediates

Disproportionation reactions, where a single reactant is simultaneously oxidized and reduced, can occur in thiopyran intermediates. A notable example involves 2H-thiopyran-2-thione sulfine (TTS), a derivative of 2H-thiopyran-2-thione. nih.govresearchgate.netnih.gov TTS can react with hydrogen sulfide (H₂S) to produce HSOH and subsequently H₂S₂. nih.govresearchgate.netnih.gov In this process, the reaction product, 2H-thiopyran-2-thione (TT), can be re-oxidized to TTS by biological oxidants, highlighting a regenerable system. nih.govnih.gov This conversion of H₂S to reactive sulfane sulfur species like H₂S₂ and HSOH is a key transformation with potential biological relevance. nih.govresearchgate.netnih.gov

Catalytic Reaction Mechanisms

Catalysis plays a crucial role in expanding the synthetic utility of thiopyran derivatives. Both metal- and organocatalyzed transformations have been developed to construct and functionalize thiopyran rings.

Transition metal catalysis is a powerful tool for C-H functionalization and cross-coupling reactions involving thioethers and related sulfur-containing heterocycles. nih.govthieme-connect.de While direct examples for this compound are not specified, the general principles of metal-catalyzed reactions of thioethers are applicable. For instance, palladium catalysts are commonly used for C-S bond formation through cross-coupling reactions. thieme-connect.de The catalytic cycle often involves oxidative addition, ligand exchange, and reductive elimination. thieme-connect.de Rhodium catalysts have also been employed for the C-H activation of thioethers, leading to the formation of new C-C bonds. nih.gov These methodologies could potentially be applied to modify the this compound framework.

Table 1: Examples of Metal-Catalyzed Reactions in Thioether Synthesis

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| Pd(PPh₃)₄ / NaOtBu | Migita Coupling | Aryl halides, Thiols | Aryl-substituted thioethers | thieme-connect.de |

| CuI / Oxalic diamide (B1670390) ligand | Cross-Coupling | Aromatic and aliphatic thiols, Aryl iodides/bromides | Aryl/Alkyl thioethers | thieme-connect.de |

| Cp*Rh(III) | C-H Activation/Alkene Insertion | Thioether, Alkene | Functionalized thioether | nih.gov |

| Pd(OAc)₂ | Thioether-directed C-H activation | Thioether, Alkene | Functionalized thioether | nih.gov |

This table is generated based on general principles of metal-catalyzed reactions of thioethers and may not directly involve this compound.

Organocatalysis offers a complementary approach to metal catalysis for the synthesis and transformation of thiopyran derivatives. nih.govresearchgate.net Aminocatalysis, using secondary amines like proline derivatives, has been successfully employed in domino reactions to construct tetrahydrothiopyran (B43164) rings. researchgate.net For instance, a thia-Michael/aldol domino reaction between 2-mercapto-1-phenylethanone (B1610362) and α,β-unsaturated aldehydes, catalyzed by a proline-derived secondary amine, yields tetrahydrothiophen-2-yl)methanones or tetrahydrothiophenecarbaldehydes depending on the reaction conditions. researchgate.net

Furthermore, organocatalytic cascade reactions utilizing trienamine activation have been developed for the synthesis of complex thiopyran-piperidone fused rings. nih.gov This strategy involves a thia-Diels-Alder/nucleophilic ring-closing sequence. nih.gov The use of chiral catalysts, such as those based on thiourea (B124793) and proline, allows for the asymmetric synthesis of thiopyranoindoles. researchgate.net

Structure-Reactivity Relationships within this compound Frameworks

The reactivity of the this compound framework is significantly influenced by its structural features. The electron-donating dimethylamino group at the C4 position increases the electron density of the thiopyran ring, which can affect its behavior in various reactions. This is a general principle in structure-activity relationships, where substituent effects play a crucial role. mdpi.comnih.govnih.govmdpi.com

In the context of cycloaddition reactions, the electronic nature of substituents on the thiopyran ring is critical. For instance, in thio-Diels-Alder reactions, the dienophile's electronic properties are crucial for the reaction's success. rsc.org The presence of the dimethylamino group would likely enhance the reactivity of the thiopyran system as a diene in inverse-electron-demand Diels-Alder reactions.

Density functional theory (DFT) calculations on related 2H-(thio)pyran-2-(thi)ones have shown that the nature of the heteroatoms in the ring and at the exocyclic position influences their reactivity in cycloaddition reactions with strained alkynes. rsc.org Specifically, 2H-thiopyran-2-one reacts significantly faster than other derivatives due to a lower distortion energy. rsc.org While this study does not directly include the 4-dimethylamino substituent, it underscores the importance of the inherent structural and electronic properties of the thiopyran ring system in dictating its reactivity profile.

Advanced Spectroscopic Characterization of 4 Dimethylamino Thiopyran 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule.

Proton (¹H) NMR for Chemical Shift Analysis and Coupling Patterns

A hypothetical ¹H NMR spectrum of 4-(Dimethylamino)thiopyran-2-thione would be expected to show distinct signals corresponding to the protons of the dimethylamino group and the protons on the thiopyran ring. The chemical shifts (δ) of the ring protons would be influenced by the electron-donating dimethylamino group and the electron-withdrawing thione group. The coupling patterns (multiplicity and coupling constants, J) between adjacent protons would provide critical information about their connectivity.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the this compound molecule. The carbon of the thione group (C=S) would be expected to appear at a characteristic downfield chemical shift. The carbons of the thiopyran ring and the dimethylamino group would also exhibit specific resonances, providing a complete map of the carbon skeleton.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning proton and carbon signals and for determining the connectivity within a molecule.

COSY (Correlation Spectroscopy) would establish the correlations between protons that are coupled to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would identify the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (typically 2-3 bonds) between protons and carbons, which is invaluable for piecing together the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups. A prominent band for the C=S (thione) stretching vibration would be anticipated, typically in the region of 1250-1020 cm⁻¹. Other significant absorptions would include C-N stretching from the dimethylamino group and various C-H and C=C stretching and bending vibrations from the thiopyran ring.

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy, which is complementary to IR spectroscopy, would provide further insight into the vibrational modes of the molecule. The C=S stretching vibration is often strong in Raman spectra. Other vibrations, particularly those involving the sulfur atom and the aromatic-like thiopyran ring, would also be expected to be Raman active.

The absence of published experimental data for this compound highlights an opportunity for further research. The synthesis and subsequent detailed spectroscopic analysis of this compound would be a valuable contribution to the field of heterocyclic chemistry, allowing for a complete understanding of its structural and electronic properties.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are crucial techniques for understanding the electronic structure and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

An ultraviolet-visible (UV-Vis) absorption spectrum for this compound would be expected to reveal key information about its electronic transitions. Typically, a solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) would be analyzed to obtain a plot of absorbance versus wavelength.

The spectrum would likely exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The presence of the dimethylamino group, a strong electron-donating group, conjugated with the thiopyran-2-thione chromophore would be anticipated to cause a significant red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted thiopyran-2-thione. This is due to the delocalization of electrons across the molecule, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A hypothetical data table for the UV-Vis absorption of this compound might look like this:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |

| Ethanol | Value | Value | π → π |

| Acetonitrile | Value | Value | π → π |

| Dichloromethane | Value | Value | n → π* |

Note: The values in this table are placeholders and would require experimental data for validation.

Fluorescence and Phosphorescence Studies

Fluorescence and phosphorescence are forms of photoluminescence that provide insight into the excited state properties of a molecule. To determine if this compound exhibits these properties, it would be irradiated with light at a wavelength corresponding to one of its absorption maxima.

Many organic molecules with extended π-systems are fluorescent. If fluorescent, an emission spectrum would be recorded, showing the intensity of emitted light as a function of wavelength. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, would be a key parameter to determine. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would also be a critical piece of data.

Phosphorescence, which is emission from a triplet excited state, is generally less common and occurs at longer wavelengths than fluorescence. Its measurement would involve time-resolved spectroscopy to determine the emission lifetime. The presence of the heavy sulfur atom in the thiopyran ring could potentially enhance intersystem crossing and favor phosphorescence.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₇H₉NS₂), the exact molecular weight would be determined using a high-resolution mass spectrometer. The expected monoisotopic mass would be calculated from the sum of the most abundant isotopes of its constituent atoms.

Upon ionization, the molecule would likely undergo characteristic fragmentation. A plausible fragmentation pattern might involve the loss of the dimethylamino group or cleavage of the thiopyran ring. The analysis of the mass-to-charge ratio (m/z) of these fragments would help to confirm the molecular structure.

A hypothetical table of mass spectrometry data could be presented as follows:

| m/z (Fragment) | Relative Intensity (%) | Proposed Fragment Ion |

| [M]+• | Value | Molecular Ion |

| Value | Value | [M - CH₃]+ |

| Value | Value | [M - N(CH₃)₂]+ |

| Value | Value | [C₅H₄S₂]+• |

Note: The values in this table are hypothetical and would need to be confirmed by experimental mass spectrometry.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Geometric Parameters and Bond Lengths/Angles

A successful crystallographic analysis would yield a detailed set of geometric parameters. The bond lengths within the thiopyran ring and to the exocyclic sulfur and nitrogen atoms would be of particular interest. For instance, the C=S double bond of the thione group and the C-N bond of the dimethylamino group would be precisely measured. The bond angles would reveal the geometry around each atom, confirming, for example, the trigonal planar geometry of the sp²-hybridized carbons in the ring.

A representative data table from a single-crystal X-ray diffraction study would include:

| Bond/Angle | Length (Å) / Angle (°) |

| C2=S | Value |

| C4-N | Value |

| S1-C2 | Value |

| C3-C4-C5 | Value |

| C2-S1-C6 | Value |

Note: The values in this table are placeholders and are contingent on successful crystallization and X-ray diffraction analysis.

Planarity and Conformation Analysis

The X-ray diffraction data would also allow for a detailed analysis of the molecule's planarity and conformation. It would be expected that the thiopyran ring exists in a partially unsaturated form. Analysis of torsion angles would reveal whether the ring adopts a planar or a distorted conformation, such as a boat or chair-like form, although planarity is more likely given the conjugated system. The orientation of the dimethylamino group relative to the ring would also be determined, which is crucial for understanding the extent of electronic conjugation.

Computational and Theoretical Investigations of 4 Dimethylamino Thiopyran 2 Thione

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic structure and properties of molecules. For 4-(Dimethylamino)thiopyran-2-thione, these methods provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in predicting the optimized geometry, bond lengths, and bond angles of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This extension of DFT allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in an electronic spectrum. rsc.org

TD-DFT calculations are essential for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. rsc.org For a molecule like this compound, with its extended π-system and the presence of both an electron-donating (dimethylamino) and a thiocarbonyl group, TD-DFT can identify the nature of the electronic transitions, such as n → π* or π → π* transitions. Studies on related compounds suggest that the lowest energy transitions are often associated with the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the HOMO and LUMO of reacting species. The energies and spatial distributions of these orbitals provide a qualitative understanding of a molecule's reactivity and kinetic stability.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be predominantly localized on the electron-rich parts of the molecule. Theoretical investigations of similar molecules containing a dimethylamino group attached to a π-system show that the HOMO is often centered on the nitrogen atom and the adjacent aromatic ring. nih.govscispace.com The energy of the HOMO is a critical parameter, with higher HOMO energies indicating a greater propensity for the molecule to act as an electron donor in chemical reactions.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. For this compound, the LUMO is anticipated to be located primarily on the electron-deficient regions, particularly the thiocarbonyl (C=S) group and the thiopyran ring. The energy of the LUMO is indicative of the molecule's electron-accepting capability. A lower LUMO energy suggests that the molecule can more readily accept electrons, making it a better electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

| Orbital | Predicted Characteristics | Significance |

| HOMO | Localized on the dimethylamino group and the thiopyran ring. | Indicates the molecule's ability to donate electrons. |

| LUMO | Localized on the thiocarbonyl group and the thiopyran ring. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Influences the molecule's reactivity and electronic transitions. | A smaller gap suggests higher reactivity and lower energy electronic transitions. |

Molecular Electrostatic Potential (MESP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map is plotted on the molecule's electron density surface, where different colors represent different potential values.

For this compound, the MESP map would likely show regions of negative potential (typically colored red or yellow) and positive potential (typically colored blue). The negative potential regions, indicating electron-rich areas, are expected to be concentrated around the sulfur atom of the thiocarbonyl group and the nitrogen atom of the dimethylamino group. These sites are prone to electrophilic attack. Conversely, regions of positive potential, indicating electron-poor areas, would likely be found around the hydrogen atoms of the methyl groups and potentially on the carbon atom of the thiocarbonyl group, making them susceptible to nucleophilic attack. The MESP provides a more nuanced view of reactivity than simple atomic charges, as it considers the electrostatic influence of the entire molecule. researchgate.netmdpi.com

| Region | Predicted MESP | Predicted Reactivity |

| Thiocarbonyl Sulfur Atom | Negative | Susceptible to electrophilic attack. |

| Dimethylamino Nitrogen Atom | Negative | Susceptible to electrophilic attack. |

| Thiocarbonyl Carbon Atom | Positive | Susceptible to nucleophilic attack. |

| Hydrogen Atoms of Methyl Groups | Positive | Susceptible to nucleophilic attack. |

Reaction Pathway and Transition State Calculations

Understanding the reaction mechanisms of this compound is crucial for predicting its stability, reactivity, and potential synthetic routes. Computational chemistry offers powerful tools to explore these pathways, primarily through the calculation of potential energy surfaces, which map the energy of a system as a function of its geometry. Key aspects of these investigations include the determination of Gibbs free energy profiles and activation energy barriers.

Gibbs Free Energy Profiles

The Gibbs free energy (G) is a thermodynamic potential that can be used to predict the spontaneity of a process. By calculating the Gibbs free energy of reactants, transition states, and products, a Gibbs free energy profile for a reaction can be constructed. This profile provides a comprehensive picture of the reaction's feasibility and the relative stability of intermediates and products.

While specific Gibbs free energy profiles for reactions involving this compound are not extensively documented in the literature, studies on related thiopyran-2-thione derivatives offer valuable insights. For instance, theoretical studies on the reaction of 2H-thiopyran-2-thione sulfine (B13751562) (TTS), a closely related compound, with hydrogen sulfide (B99878) (H₂S) have been performed using Density Functional Theory (DFT) at the SMD(H₂O)/M06-2X/maug-cc-pVTZ level. nih.govnih.gov These calculations reveal a multi-step reaction mechanism. The reaction is initiated by the nucleophilic addition of a hydrosulfide (B80085) ion (HS⁻) to the thiocarbonyl carbon of TTS, forming an intermediate (INT1). nih.govnih.gov This is followed by a nih.govresearchgate.net-H shift to yield a more thermodynamically stable intermediate (INT2), and finally, the release of a sulfur(0) species. nih.govnih.gov

Activation Energy Barriers

The activation energy (Ea) is the minimum amount of energy required for a reaction to occur. It represents the energy barrier that must be overcome for reactants to transform into products. Transition state theory is a fundamental concept used to calculate activation energies, where the transition state is the highest point on the minimum energy path between reactants and products.

In the aforementioned study of the reaction between TTS and H₂S, the rate-determining step was identified as the initial nucleophilic addition of HS⁻, with a calculated activation Gibbs free energy of 15.2 kcal/mol. nih.govnih.govresearchgate.net The subsequent step, the release of a sulfur(0) species, has a lower activation barrier of 11.5 kcal/mol. nih.govnih.gov These values are critical for understanding the kinetics of the reaction.

For this compound, the activation energy barriers for its various potential reactions, such as cycloadditions or nucleophilic attacks, would be of great interest. DFT calculations have been employed to investigate the reactivity of 2H-(thio)pyran-2-(thi)one derivatives in inverse electron demand Diels-Alder (IEDDA) reactions with strained alkynes. rsc.org These studies show that the reactivity is influenced by the distortion energy of the reactants. rsc.org The presence of the dimethylamino group in the 4-position would likely modulate the electronic properties and, consequently, the activation barriers of such cycloaddition reactions.

Below is a hypothetical data table illustrating the kind of information that could be generated from computational studies on the activation energies of this compound in a hypothetical reaction.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Step 1: Nucleophilic Attack | This compound + Nu⁻ | [TS1] | Intermediate 1 | Data Not Available |

| Step 2: Ring Opening | Intermediate 1 | [TS2] | Product | Data Not Available |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and interactions with other molecules or surfaces.

Conformational Dynamics

The conformational flexibility of a molecule is crucial for its biological activity and material properties. This compound, with its non-aromatic thiopyran ring, can adopt various conformations. MD simulations can be used to explore the conformational landscape of this molecule, identifying the most stable conformers and the energy barriers between them.

A hypothetical table summarizing potential findings from an MD simulation on the conformational dynamics of this compound is presented below.

| Conformer | Ring Conformation | Dihedral Angle (C3-C4-N-Cα) | Relative Population (%) |

| 1 | Chair | 180° | Data Not Available |

| 2 | Boat | 60° | Data Not Available |

| 3 | Twist-Boat | 120° | Data Not Available |

Adsorption Behavior in Chemical Systems (e.g., surfaces)

The interaction of molecules with surfaces is fundamental to many applications, including catalysis, sensing, and corrosion inhibition. MD simulations can model the adsorption of this compound onto various surfaces, such as metal oxides or carbon-based materials. These simulations can predict the preferred adsorption orientation, the strength of the interaction, and the changes in the molecule's conformation upon adsorption.

Studies on the adsorption of related sulfur-containing heterocycles, like thiophene, on surfaces such as boron nitride nanotubes and titanium dioxide have been conducted using DFT calculations. samipubco.compsu.edu These studies investigate the adsorption energies and the nature of the interactions, which are often found to be physical in nature. samipubco.com For this compound, the presence of the polar dimethylamino group and the thione sulfur atom would likely lead to specific interactions with surface sites. MD simulations could provide a dynamic picture of this adsorption process, including the role of solvent molecules.

A hypothetical data table summarizing the potential findings from a study on the adsorption of this compound on a TiO₂ surface is shown below.

| Adsorption Site | Adsorption Energy (eV) | Key Interacting Atoms | Bond Distance (Å) |

| Ti (5-coordinated) | Data Not Available | S (thione) | Data Not Available |

| O (bridging) | Data Not Available | H (dimethylamino) | Data Not Available |

Energy Decomposition Analysis in Chemical Interactions

Energy decomposition analysis (EDA) is a powerful computational tool that partitions the total interaction energy between two or more molecular fragments into physically meaningful components, such as electrostatics, exchange-repulsion, polarization, and charge transfer. soton.ac.uk This analysis provides a deep understanding of the nature of chemical bonds and intermolecular interactions.

The application of EDA to the interaction of this compound with a hypothetical binding partner could yield data as presented in the table below.

| Interaction Energy Component | Energy (kcal/mol) | Percentage of Total Attractive Interaction |

| Electrostatic | Data Not Available | Data Not Available |

| Pauli Repulsion | Data Not Available | - |

| Orbital Interaction (Charge Transfer & Polarization) | Data Not Available | Data Not Available |

| Dispersion | Data Not Available | Data Not Available |

| Total Interaction Energy | Data Not Available | 100% |

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available research on the chemical compound this compound. Despite extensive searches for its synthesis, chemical properties, and applications, no specific data or detailed studies corresponding to this particular molecule could be retrieved.

The initial investigation aimed to construct a detailed article covering the applications of this compound in chemical research and materials science, with a specific focus on its role as a synthetic intermediate and its potential in the development of functional materials. The intended structure of the article was to include its use as a precursor for novel heterocyclic scaffolds, its function in cascade reactions, and its photophysical, photochemical, and optoelectronic properties.

This lack of information suggests that this compound may be a novel compound that has not yet been synthesized or characterized, or that research on it is not currently in the public domain. It is also possible that the compound is known by a different, less common name that was not identifiable through standard search methods.

Consequently, it is not possible to provide a thorough and informative article on the applications of this compound in chemical research and materials science as per the requested outline. Further research and publication in the scientific community would be necessary to enable a detailed analysis of this specific compound.

Applications of 4 Dimethylamino Thiopyran 2 Thione in Chemical Research and Materials Science

Chemical Sensors and Probes (based on chemical response, not biological)

There is no available research specifically investigating the use of 4-(Dimethylamino)thiopyran-2-thione as a chemical sensor or probe. The development of chromogenic and fluorogenic probes often relies on the principle of modulating the electronic properties of a molecule upon interaction with an analyte. This interaction can lead to a visible color change (chromogenic) or a change in fluorescence intensity (fluorogenic). While the dimethylamino group is a strong electron donor and the thiopyran-2-thione core possesses a unique electronic structure, no studies have been published that harness these features of this compound for sensing purposes.

Chemosensing Mechanisms

Without experimental data, any proposed chemosensing mechanism for this compound would be purely speculative. Generally, chemosensing can occur through various mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), Förster resonance energy transfer (FRET), or analyte-induced chemical reactions that alter the chromophore or fluorophore.

Fluorogenic/Chromogenic Probes

There are no published examples of this compound being utilized as the core structure for a fluorogenic or chromogenic probe for the detection of any specific analyte. Research on other heterocyclic compounds demonstrates that the introduction of a recognition moiety can lead to selective sensing of metal ions, anions, or neutral molecules. However, such derivatization and subsequent application have not been reported for this compound.

Corrosion Inhibition Studies (as a chemical adsorption phenomenon)

Similarly, there is a lack of specific research on the application of this compound as a corrosion inhibitor. The study of corrosion inhibition by organic molecules is an active area of research, with many studies focusing on compounds containing heteroatoms like sulfur and nitrogen, which can effectively adsorb onto metal surfaces.

Adsorption Mechanisms on Metal Surfaces

While the presence of sulfur and nitrogen atoms in this compound suggests a potential for adsorption on metal surfaces, no studies have been conducted to determine the specific adsorption mechanism. Such studies would typically involve electrochemical techniques and surface analysis to understand whether the adsorption is primarily physical (physisorption), chemical (chemisorption), or a combination of both. The applicability of adsorption isotherms like the Langmuir model has not been investigated for this compound.

Formation of Protective Films

The ability of a corrosion inhibitor to form a stable protective film on a metal surface is crucial for its effectiveness. However, there is no evidence in the scientific literature to suggest that this compound forms such a film or has been evaluated for its ability to protect metals from corrosion.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Without existing synthetic routes, any discussion of novel pathways would be purely theoretical.

Advanced Mechanistic Elucidation of Complex Reactions

As no reactions involving 4-(Dimethylamino)thiopyran-2-thione have been documented, there are no mechanisms to elucidate.

Development of Highly Functionalized Derivatives

The development of derivatives presupposes the existence and study of the parent compound, which is not the case here.

Integration in Advanced Materials Science Applications

There is no basis to suggest any potential applications in materials science for a compound that has not been synthesized or characterized.

Synergistic Experimental and Computational Research Approaches

No experimental or computational data exists for this compound, making a discussion of synergistic approaches impossible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Dimethylamino)thiopyran-2-thione, and how can its purity be validated experimentally?

- Methodology : Synthesis often involves cyclization of thiourea derivatives or condensation reactions with carbonyl compounds. For example, analogous methods for imidazolidine-2-thiones () suggest using α-aminoketones with isothiocyanates under controlled pH and temperature. Characterization should follow protocols from :

- NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and thiocarbonyl (δ ~200–220 ppm in ¹³C NMR).

- IR : Confirm thione C=S stretching (1050–1250 cm⁻¹).

- Mass Spectrometry : Validate molecular ion [M+H]⁺ and fragmentation patterns.

- Microanalysis : Ensure ≤0.4% deviation for C, H, N, S content .

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

- Methodology : Conduct accelerated degradation studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., 100–150°C).

- Solvent Effects : Compare degradation rates in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) via HPLC monitoring over 30 days. Insolubility in water (analogous to Michler’s ketone in ) may necessitate lyophilization for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or coordination chemistry?

- Methodology :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates with nucleophiles (e.g., amines, thiols) under varying pH.

- Computational Modeling : Perform DFT calculations to map electron density on sulfur (C=S) and nitrogen (dimethylamino) sites, predicting regioselectivity .

- X-ray Crystallography : Resolve crystal structures of metal complexes (e.g., with Cu²⁺ or Pd²⁺) to confirm binding modes .

Q. How can contradictions in reported biological activity data for thiopyran-2-thione derivatives be resolved?

- Case Study : If antiproliferative activity varies across studies:

- Assay Standardization : Compare cell lines (e.g., MCF-7 vs. HeLa), incubation times, and IC₅₀ calculation methods.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites influencing results.

- Structural Analogues : Test derivatives (e.g., ’s pyrimidine-2-thiones) to isolate the role of the dimethylamino substituent .

Q. What strategies optimize the regioselectivity of this compound in multicomponent reactions?

- Methodology :

- Catalyst Screening : Evaluate Brønsted/Lewis acids (e.g., ZnCl₂, p-TSA) in reactions like Hantzsch thiophene synthesis.

- Solvent Effects : Use green solvents (e.g., cyclopentyl methyl ether) to enhance yield and selectivity.

- In Situ Monitoring : Employ ReactIR to detect intermediates and adjust reaction parameters dynamically .

Q. How does the electronic nature of the dimethylamino group impact the compound’s spectroscopic and redox properties?

- Methodology :

- Cyclic Voltammetry : Compare oxidation potentials of this compound vs. non-dimethylated analogues.

- UV-Vis Spectroscopy : Correlate λₘₐₐ values (e.g., 300–400 nm) with conjugation length and substituent effects.

- Theoretical Studies : Use time-dependent DFT to simulate electronic transitions and validate experimental spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.